molecular formula C13H10N2O2 B11102669 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol

Cat. No.: B11102669
M. Wt: 226.23 g/mol
InChI Key: VNCRDZGBWFUPGH-UHFFFAOYSA-N
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Description

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol is a synthetic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a furan ring, a pyrazole ring, and a phenol group, making it a complex and intriguing molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol typically involves the formation of the pyrazole ring followed by the introduction of the furan and phenol groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the addition of the furan and phenol groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter the functional groups.

    Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups to the furan or pyrazole rings.

Scientific Research Applications

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the furan and pyrazole rings can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-1H-pyrazol-3-yl methanol: Similar structure but with a methanol group instead of a phenol group.

    5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide: Contains a carbohydrazide group instead of a phenol group.

Uniqueness

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol is unique due to the presence of the phenol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C13H10N2O2/c16-12-5-2-1-4-9(12)10-8-11(15-14-10)13-6-3-7-17-13/h1-8,16H,(H,14,15)

InChI Key

VNCRDZGBWFUPGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CO3)O

Origin of Product

United States

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